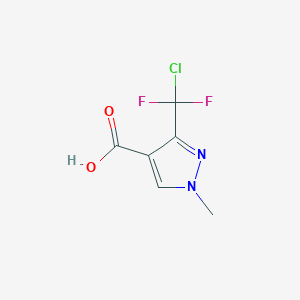

3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylicacid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA, CAS: 176969-34-9) is a fluorinated pyrazole derivative widely recognized as a key intermediate in synthesizing succinate dehydrogenase inhibitors (SDHIs), a prominent class of agricultural fungicides . Its scaffold is integral to six commercially available SDHIs (e.g., boscalid, fluxapyroxad) and four compounds under development . DFPA’s structure features a difluoromethyl group at the 3-position and a carboxylic acid at the 4-position of the pyrazole ring, conferring both metabolic stability and strong binding affinity to fungal SDH enzymes .

Global demand for DFPA has surged due to its role in next-generation fungicides, prompting innovations in synthetic routes to improve yield, cost-efficiency, and environmental sustainability .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of a suitable pyrazole precursor with chlorodifluoromethylating agents such as (chlorodifluoromethyl)trimethylsilane in the presence of a base like triphenylphosphine . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylicacid can undergo various chemical reactions, including:

Substitution Reactions: The chlorodifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, carboxylates, alcohols, and coupled products with various functional groups.

Scientific Research Applications

3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylicacid has several scientific research applications:

Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylicacid involves its interaction with specific molecular targets. The chlorodifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions . The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to desired biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares DFPA with structurally related pyrazole derivatives, emphasizing substituent effects on antifungal activity, synthesis complexity, and industrial relevance:

Key Observations

Substituent Impact on Bioactivity :

- The difluoromethyl (-CF₂H) group in DFPA balances lipophilicity and electronic effects, enhancing SDHI binding compared to bulkier trifluoromethyl (-CF₃) derivatives, which may reduce enzyme compatibility .

- Chlorodifluoromethyl (-CF₂Cl) derivatives (e.g., Solvay’s intermediate) are synthetic precursors but lack intrinsic activity until dechlorinated to DFPA .

Synthetic Efficiency: DFPA’s Claisen condensation route (BASF/Syngenta) involves ethyl difluoroacetate and methylhydrazine but incurs high costs due to multi-step purification . Solvay’s route using difluorochloroacetyl chloride (CDFAC) introduces chlorine, requiring additional dechlorination steps, which increase waste and complexity . AGC Inc.’s one-pot synthesis reduces steps and improves atom economy (yield: >85%) .

Antifungal Performance: DFPA-derived amides (e.g., N-(2-(5-bromoindazol-1-yl)-phenyl)-DFPA amide) exhibit superior activity (EC₅₀: 0.02 µg/mL) against Botrytis cinerea compared to boscalid (EC₅₀: 0.5 µg/mL) . Non-fluorinated analogues (e.g., 5-(4-chlorophenyl)-pyrazole-carboximidamide) show weaker activity (EC₅₀: 2.5–5.0 µg/mL), underscoring fluorine’s critical role .

Industrial Adoption :

- DFPA’s scalability and regulatory approval (e.g., BASF Method D0903 validation) make it preferable over niche compounds like trifluoromethyl derivatives, which face synthesis hurdles .

Research Findings and Data Tables

Antifungal Activity of DFPA Analogues

| Compound | Target Fungus | EC₅₀ (µg/mL) | Notes |

|---|---|---|---|

| DFPA (free acid) | Fusarium graminearum | 1.2 | Baseline activity |

| N-(2-Bromoindazol-phenyl)-DFPA amide | Botrytis cinerea | 0.02 | 25× more potent than boscalid |

| 3-Trifluoromethyl analogue | Rhizoctonia solani | Inactive | Poor SDH binding |

| 5-(4-Chlorophenyl)-pyrazole derivative | Alternaria alternata | 5.0 | Limited solubility |

Biological Activity

3-(Chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, also referred to as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a significant compound in agricultural chemistry, primarily known for its role as an intermediate in the synthesis of fungicides. This compound exhibits notable biological activities, particularly in inhibiting fungal pathogens through its mechanism of action on succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiration chain.

The biological activity of 3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is largely attributed to its ability to inhibit SDH. This inhibition disrupts the electron transport chain, leading to impaired energy production in fungi. The compound is part of a broader class of SDHI (Succinate Dehydrogenase Inhibitors) fungicides that have been developed since the 1960s. Notably, it has been shown to be effective against various phytopathogenic fungi, including but not limited to Zymoseptoria tritici, which causes septoria leaf blotch in cereals .

Synthesis and Development

The synthesis of this compound was first reported by chemists at Monsanto in 1993. It involves the reaction of ethyl ester of difluoroacetoacetic acid with triethyl orthoformate and methyl hydrazine, followed by hydrolysis to yield the pyrazole acid . The optimization of this synthesis process has been undertaken by major agrochemical companies such as Syngenta and BASF, focusing on large-scale production capabilities.

Biological Activity and Efficacy

Research indicates that derivatives of 3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid exhibit a range of biological activities:

- Fungicidal Activity : Several studies have demonstrated that novel amides derived from this compound show moderate to excellent antifungal activity against various fungal species. For instance, one study reported that a specific derivative exhibited superior antifungal activity compared to boscalid, a leading fungicide .

- In Vitro Studies : In vitro assays have shown that compounds derived from 3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid effectively inhibit the growth of seven different phytopathogenic fungi. The most active derivatives were found to have lower EC50 values than traditional fungicides, indicating higher potency .

Table 1: Antifungal Activity of Selected Derivatives

| Compound Name | Target Fungi | EC50 (µg/mL) | Comparison to Boscalid |

|---|---|---|---|

| 9m | Colletotrichum orbiculare | 5.50 | Higher |

| Rhizoctonia solani | 14.40 | Higher | |

| Phytophthora infestans | 75.54 | Higher | |

| Fusarium moniliforme | 79.42 | Higher | |

| Botryosphaeria berengeriana | 28.29 | Higher |

This table summarizes the antifungal efficacy of selected derivatives against key pathogens, highlighting their potential as alternatives or complements to existing fungicides.

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) models have been developed to understand the relationship between chemical structure and biological activity better. These models indicate that specific functional groups enhance antifungal activity, particularly when sterically favorable substituents are present on the pyrazole ring .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid?

Q. What safety precautions are required for handling this compound?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation; chlorodifluoromethyl groups may release HCl/HF under hydrolysis. Store at 2–8°C in airtight containers. Emergency protocols should reference GHS guidelines (e.g., neutralization with NaHCO3 for spills) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the chlorodifluoromethyl group in nucleophilic substitutions?

Q. How can crystallographic data resolve contradictions in reported bond angles for pyrazole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 294 K provides precise bond metrics. For example, in 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, C–C bond lengths average 1.43 Å (SD ±0.009 Å). Discrepancies arise from torsional strain or crystal packing; refining data with SHELX and validating via R-factor (target <0.08) reduces errors .

Q. What strategies optimize stability in aqueous solutions for carboxylic acid derivatives?

- Methodological Answer :

- pH Control : Buffered solutions (pH 4–6) prevent deprotonation-induced degradation.

- Lyophilization : Increases shelf life by removing hydrolytic water.

- Co-solvents : Use 10–20% acetonitrile to enhance solubility without destabilization. Stability assays (HPLC monitoring at 254 nm) track degradation over 72 hours .

Q. Methodological Considerations for Data Contradictions

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

- Methodological Answer :

Properties

Molecular Formula |

C6H5ClF2N2O2 |

|---|---|

Molecular Weight |

210.56 g/mol |

IUPAC Name |

3-[chloro(difluoro)methyl]-1-methylpyrazole-4-carboxylic acid |

InChI |

InChI=1S/C6H5ClF2N2O2/c1-11-2-3(5(12)13)4(10-11)6(7,8)9/h2H,1H3,(H,12,13) |

InChI Key |

ZIVIHXAFVHRBRC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)Cl)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.